![molecular formula C11H13ClN2O2S B2497204 2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one CAS No. 852389-12-9](/img/structure/B2497204.png)
2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound with the molecular formula C11H13ClN2O2S. It is characterized by the presence of a chloroacetyl group, a thiophene ring, and a piperazine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 4-(thiophene-2-carbonyl)piperazine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
化学反応の分析
Types of Reactions
2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Nucleophilic substitution: Substituted derivatives of the original compound.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
科学的研究の応用
2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and infections.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiophene ring and piperazine moiety contribute to the compound’s binding affinity and specificity for certain receptors or enzymes .
類似化合物との比較
Similar Compounds
2-Chloro-1-(thiophen-2-yl)ethan-1-one: Similar structure but lacks the piperazine moiety.
1-(Chloroacetyl)-4-(2-thienylcarbonyl)piperazine: Similar structure but different substitution pattern on the piperazine ring.
Uniqueness
2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one is unique due to the combination of its chloroacetyl, thiophene, and piperazine groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
2-chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIUKBLQTRCQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
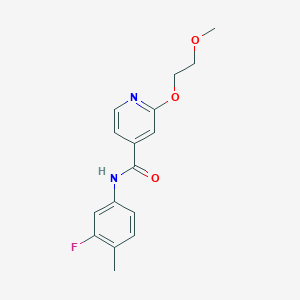
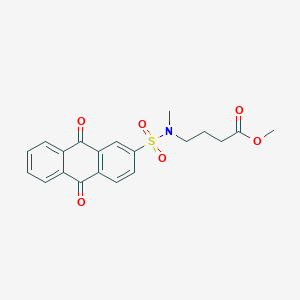

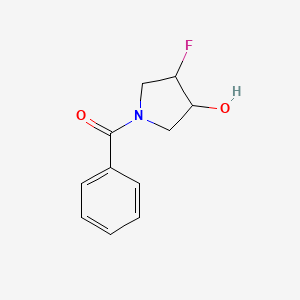
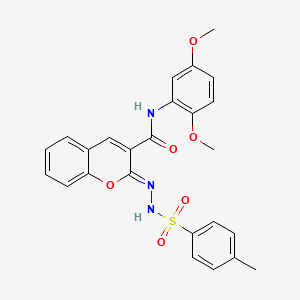
![N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2497128.png)
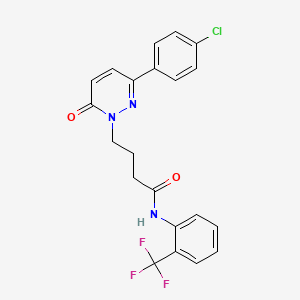
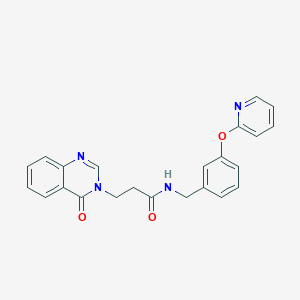
![[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate](/img/structure/B2497131.png)
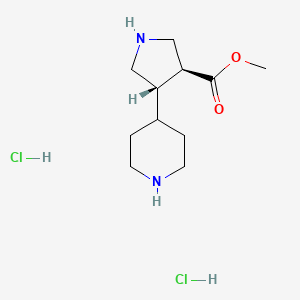
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497141.png)
![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)
![N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B2497143.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B2497144.png)
